molecular formula C19H18N6O2 B6034497 N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Cat. No.: B6034497
M. Wt: 362.4 g/mol
InChI Key: IYPFFHJMSFNJBP-UHFFFAOYSA-N
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Description

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of benzimidazole derivatives with pyridine-based intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and various organic solvents like toluene and ethyl acetate. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and immunosuppressive effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is unique due to its specific combination of benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-24-17(26)9-8-15(23-24)19(27)21-11-13-5-4-10-20-18(13)25-12-22-14-6-2-3-7-16(14)25/h2-7,10,12H,8-9,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPFFHJMSFNJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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